molecular formula C8H9NO3 B2994366 (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol CAS No. 153332-63-9

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol

Cat. No.: B2994366
CAS No.: 153332-63-9
M. Wt: 167.164
InChI Key: SRRMBVYNKSMVGO-UHFFFAOYSA-N
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Description

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol is a heterocyclic compound with a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol This compound is characterized by a dioxinopyridine core structure, which is a fused ring system containing both oxygen and nitrogen atoms

Scientific Research Applications

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary targets of the compound (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol are currently unknown. The compound is a part of a unique collection of chemicals provided for early discovery researchers

Biochemical Pathways

Compounds with similar structures have been reported to be involved in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxy-3-pyridinecarboxaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxinopyridine ring system. The resulting intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The key steps involve the cyclization of precursors and subsequent reduction, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The hydroxyl group in the compound can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various ethers or esters .

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)methanol
  • (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol
  • (3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol

Uniqueness

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol is unique due to its specific substitution pattern on the dioxinopyridine ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-4-6-5-11-8-7(12-6)2-1-3-9-8/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRMBVYNKSMVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)N=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153332-63-9
Record name (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol
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